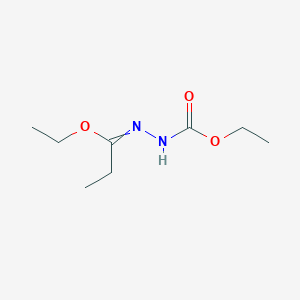
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.227 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and an ethyl ester group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with ethyl esters under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted esters, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, ethyl ester can be compared with other similar compounds such as:
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, phenyl ester: This compound has a phenyl group instead of an ethyl ester group, which affects its reactivity and applications.
Hydrazinecarboxylic acid, (1-ethoxypropylidene)-, methyl ester: The presence of a methyl ester group makes this compound less reactive compared to the ethyl ester derivative.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
58910-18-2 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl N-ethoxycarbonylpropanehydrazonate |
InChI |
InChI=1S/C8H16N2O3/c1-4-7(12-5-2)9-10-8(11)13-6-3/h4-6H2,1-3H3,(H,10,11) |
Clave InChI |
UXXBCTUQADDHKA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NNC(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


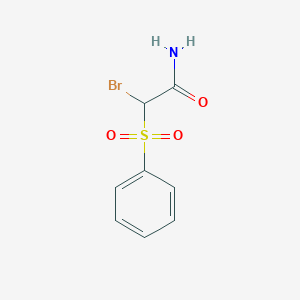
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
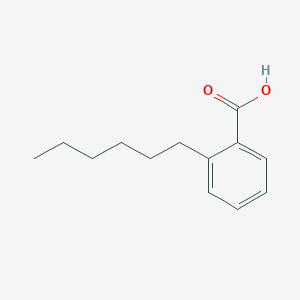
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
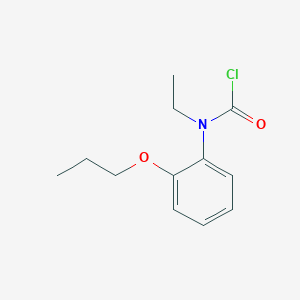
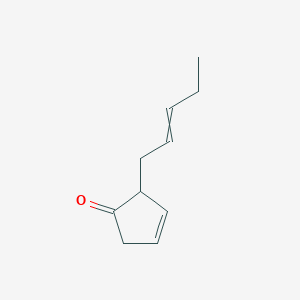
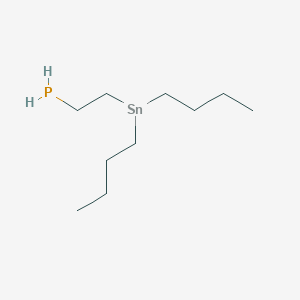
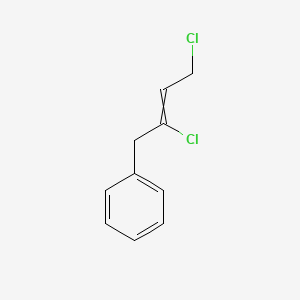
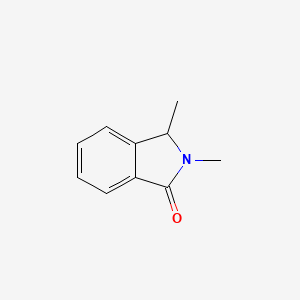


![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)

